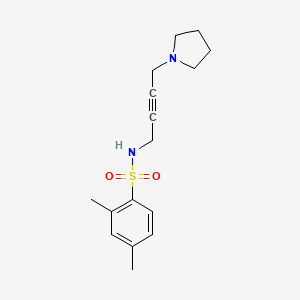

2-(1,3-Benzodioxol-5-yl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

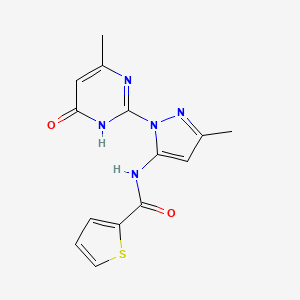

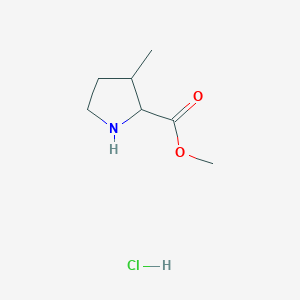

2-(1,3-Benzodioxol-5-yl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine, also known as BDBMT, is a heterocyclic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzothiazepines, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Furan appended benzothiazepine derivatives, such as the molecule , have been synthesized and evaluated for their biological properties. One study focused on synthesizing novel derivatives starting from 1-(furan-2-yl)ethanone, which were then tested as VRV-PL-8a and H+/K+ ATPase inhibitors. These compounds showed promise in treating inflammatory disorders while mitigating ulcer-inducing side effects common in other NSAIDs (Lokeshwari et al., 2017).

Synthesis Techniques

The synthesis of dihydrobenzothiazepines, including structures similar to the molecule , has been explored through various methods. One approach involved the reactions of thiophene- and N-benzylindole-containing gem-acetylnitroethenes, leading to the formation of 4-methyl-3-nitro-2,3-dihydro-1,5-benzothiazepines (Baichurin & Makarenko, 2021). Another method developed a practical synthesis of 2,3-dihydro-1,5-benzothiazepines through a domino process involving Michael addition and in situ cyclization, offering up to 98% yields under essentially neutral conditions (Albanese et al., 2017).

Anticonvulsant and Toxicity Screening

A study synthesized various 1,5-benzothiazepine derivatives and screened them for anticonvulsant activity, finding significant effects. The most potent compound demonstrated both anticonvulsant activity and a favorable safety profile, indicating potential for clinical application in treating seizures (Chaudhari et al., 2022).

Novel Synthesis Approaches

Several novel synthesis methods for 1,5-benzothiazepines have been developed. One study described an efficient synthesis incorporating the 1,3-benzodioxol nucleus (Chauhan et al., 2008). Another research presented a novel dilithiation approach to synthesize various benzothiazepines, highlighting innovative synthetic pathways (Katritzky et al., 2002).

Pharmacological and Synthetic Profile

Benzothiazepine derivatives, including the one , possess a range of biological activities, such as vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. A review of these compounds discussed their structure-activity relationship, indicating their significance in drug research (Dighe et al., 2015).

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3S/c1-2-6-19-14(4-1)21-15(16-5-3-9-22-16)11-20(25-19)13-7-8-17-18(10-13)24-12-23-17/h1-10,20H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWQVOFFEZGWCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2868497.png)

![3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2868502.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2868508.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2868512.png)

![lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate](/img/structure/B2868513.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2868514.png)